molecular formula C14H20ClN B14457910 1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride CAS No. 75463-32-0

1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride

Katalognummer: B14457910
CAS-Nummer: 75463-32-0
Molekulargewicht: 237.77 g/mol
InChI-Schlüssel: CJAQHRDBDDQMFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride is a chemical compound with a complex structure It is a derivative of indacene, a polycyclic aromatic hydrocarbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of indacene to form hexahydroindacene. This intermediate is then subjected to a series of reactions, including amination and methylation, to introduce the N,N-dimethylamine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts, such as palladium or platinum, can enhance the hydrogenation process. The subsequent steps are carried out in controlled environments to maintain the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,3,5,6,7-Hexahydro-N,N-dimethyl-s-indacen-1-amine hydrochloride is unique due to its specific structural features and functional groups The presence of the N,N-dimethylamine group and the hexahydroindacene core distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

75463-32-0

Molekularformel

C14H20ClN

Molekulargewicht

237.77 g/mol

IUPAC-Name

N,N-dimethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c1-15(2)14-7-6-12-8-10-4-3-5-11(10)9-13(12)14;/h8-9,14H,3-7H2,1-2H3;1H

InChI-Schlüssel

CJAQHRDBDDQMFQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CCC2=C1C=C3CCCC3=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.